Isoreserpiline

Description

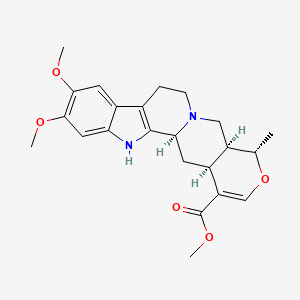

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWJRZQNNZVCHR-HAHWVIBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317309 | |

| Record name | Isoreserpiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-67-8 | |

| Record name | Isoreserpiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoreserpiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoreserpiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISORESERPILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T56CD574C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Isoreserpiline from Rauwolfia Species

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoreserpiline, a bioactive indole alkaloid found in various Rauwolfia species. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the experimental protocols for extraction and purification, presents key physicochemical and spectroscopic data, and visualizes the isolation workflow.

Introduction to this compound

Rauwolfia is a genus of evergreen trees and shrubs in the family Apocynaceae, native to tropical and subtropical regions. These plants are renowned for being a rich source of over 287 distinct alkaloids, many of which possess significant pharmacological properties.[1] While reserpine is the most famous of these for its antihypertensive and antipsychotic effects, numerous other alkaloids, including this compound, contribute to the plant's medicinal profile.[2]

This compound (C₂₃H₂₈N₂O₅) is the 3-epimer of reserpiline.[3] It has been identified in several plant species, including Rauwolfia canescens, Rauwolfia semperflorens, and Neisosperma poweri.[3][4] Research has indicated its potential as a hypotensive and antipsychotic agent, and it has also shown promise as an efflux pump inhibitor, which could help in overcoming multidrug resistance in bacteria.[3] This guide focuses on the technical aspects of its discovery and the methodologies for its isolation from its natural plant sources.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its identification and characterization. The data compiled below is essential for researchers working on its isolation and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [4] |

| Molecular Weight | 412.5 g/mol | [4] |

| CAS Number | 572-67-8 | [4] |

| IUPAC Name | methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [4] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in methanol or DMSO | [3] |

Spectroscopic analysis is indispensable for the structural elucidation of natural products. While a comprehensive list of spectral peaks is beyond the scope of this guide, the primary techniques used for this compound are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] Complete ¹H and ¹³C NMR assignments are critical for confirming the identity and stereochemistry of the isolated compound.[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Rauwolfia plant material, typically the roots, follows a systematic phytochemical workflow involving extraction, fractionation, and chromatographic purification.[6][7]

Plant Material Preparation and Extraction

-

Collection and Preparation : The roots of the selected Rauwolfia species are collected, washed thoroughly with tap water to remove debris, and dried in an oven at a controlled temperature (typically not exceeding 60°C) to prevent degradation of thermolabile compounds.[8] The dried roots are then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

-

Defatting (Optional but Recommended) : The powdered root material is first extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or cold maceration. This step removes fats, waxes, and other non-polar constituents that could interfere with subsequent alkaloid extraction and purification.[6]

-

Alkaloid Extraction : Following defatting, the plant material is extracted with a polar solvent, most commonly methanol or ethanol.[9] Cold maceration for an extended period (e.g., 72 hours) or hot extraction in a Soxhlet apparatus can be employed.[6] The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude methanolic or ethanolic extract.

Fractionation by Solvent Partitioning

The crude extract contains a complex mixture of compounds. To enrich the alkaloid content, a liquid-liquid partitioning process is performed.

-

The crude methanolic extract is suspended in an aqueous acidic solution (e.g., 0.01 M HCl) to protonate the basic alkaloids, rendering them water-soluble.[2]

-

This aqueous solution is then washed with a non-polar solvent like chloroform to remove remaining non-alkaloidal impurities.

-

The pH of the aqueous layer is then adjusted to be alkaline (pH > 8) with a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaline aqueous solution is successively partitioned with organic solvents of increasing polarity, such as chloroform, ethyl acetate, and butanol.[6][7] The indole alkaloids, including this compound, are typically concentrated in the chloroform fraction.[6] Each fraction is collected and concentrated using a rotary evaporator.

Chromatographic Purification

The alkaloid-rich chloroform fraction is subjected to chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC) : This is the primary method for purification. The chloroform fraction is adsorbed onto a solid support (e.g., silica gel) and loaded onto a glass column packed with the same adsorbent.[6]

-

Elution : The column is eluted with a solvent system of gradually increasing polarity. A common gradient might start with 100% chloroform and gradually introduce methanol (e.g., chloroform:methanol 99:1, 98:2, etc.).[6]

-

Fraction Monitoring : The eluent is collected in numerous small fractions. These fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[6][7] Fractions with similar TLC profiles (i.e., the same spots with identical Rf values) are pooled together.

-

Final Purification : Fractions containing this compound may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).[3]

Structural Elucidation

The final step is to confirm the identity of the purified compound as this compound.

-

Spectroscopic Analysis : The pure isolate is subjected to advanced spectroscopic methods, including Mass Spectrometry (for molecular weight determination) and extensive 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC) to fully elucidate its structure and stereochemistry.[5][7]

-

Data Comparison : The obtained spectroscopic data is compared with published data for this compound to confirm its identity.[5]

Visualized Workflows and Mechanisms

Diagrams are provided to visually represent the logical and experimental processes described.

Caption: General workflow for the isolation of this compound.

Caption: Proposed mechanism of this compound as an efflux pump inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound | C23H28N2O5 | CID 161345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aktpublication.com [aktpublication.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistryjournal.in [chemistryjournal.in]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoreserpiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoreserpiline is a naturally occurring indole alkaloid found in various plant species of the Rauwolfia genus. It is a diastereomer of reserpiline and has garnered interest for its potential pharmacological activities, including antipsychotic and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also outlines a general experimental protocol for its isolation from natural sources and discusses its hypothesized mechanism of action, drawing parallels with the well-understood pharmacology of the related compound, reserpine. While detailed experimental data for this compound are limited in publicly accessible literature, this guide consolidates the available information to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound possesses a complex pentacyclic ring system characteristic of the yohimbine-type alkaloids. Its chemical formula is C23H28N2O5, and its molecular weight is approximately 412.49 g/mol .[1] The systematic IUPAC name for this compound is methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.[1]

Stereochemistry

The stereochemistry of this compound is critical to its structure and biological activity. The molecule contains several chiral centers, with the absolute configuration established as (1S,15S,16S,20S).[1] This specific spatial arrangement of substituents distinguishes it from its other diastereomers, such as reserpiline. The defined stereochemistry is crucial for its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily computationally derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C23H28N2O5 | PubChem CID 161345[1] |

| Molecular Weight | 412.49 g/mol | PubChem CID 161345[1] |

| IUPAC Name | methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | PubChem CID 161345[1] |

| InChI Key | FGWJRZQNNZVCHR-HAHWVIBASA-N | PubChem CID 161345[1] |

| SMILES | C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | PubChem CID 161345[1] |

| XLogP3 | 3.3 | PubChem CID 161345 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 161345[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem CID 161345 |

| Rotatable Bond Count | 3 | PubChem CID 161345 |

Spectroscopic Data

Experimental Protocols

General Protocol for Isolation from Rauwolfia Species

While a specific, detailed experimental protocol for the isolation of this compound is not available, a general procedure for the extraction and fractionation of alkaloids from Rauwolfia species can be outlined. This serves as a foundational methodology that can be optimized for the specific isolation of this compound.

3.1.1. Extraction

-

Air-dry and pulverize the plant material (e.g., roots of Rauwolfia serpentina).

-

Perform exhaustive extraction of the powdered material with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus.

-

Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.

3.1.2. Acid-Base Partitioning

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds.

-

Basify the aqueous layer with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the liberated alkaloids into an immiscible organic solvent, such as chloroform or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude alkaloid fraction.

3.1.3. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the desired compound.

-

Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity and Hypothesized Signaling Pathway

This compound has been reported to exhibit antipsychotic and antibacterial activities. Its antibacterial effect is thought to stem from the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.

The precise molecular mechanism underlying the antipsychotic effects of this compound has not been fully elucidated. However, due to its structural similarity to reserpine, it is hypothesized to act in a similar manner. Reserpine exerts its antipsychotic and antihypertensive effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are metabolized by monoamine oxidase (MAO) in the cytoplasm. The resulting decrease in monoaminergic neurotransmission is believed to be the basis for its therapeutic effects.

Given the structural analogy, it is plausible that this compound also targets VMAT2, leading to a similar cascade of neurochemical changes.

Conclusion

This compound is a stereochemically complex indole alkaloid with demonstrated biological activities. While its fundamental chemical structure is well-defined, there is a notable lack of comprehensive, publicly available quantitative data, such as detailed NMR and crystallographic information, as well as specific, reproducible experimental protocols for its isolation and synthesis. The elucidation of its precise mechanism of action, particularly concerning its antipsychotic effects, remains an area for further investigation. This guide provides a consolidated overview of the current knowledge on this compound and highlights the existing gaps, thereby aiming to stimulate further research into this promising natural product.

References

Isoreserpiline: A Technical Guide for Researchers

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Abstract

Isoreserpiline, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed protocols and insights into its mechanism of action.

Chemical Identity

This compound is a diastereomer of reserpiline, characterized by the following properties:

| Property | Value |

| CAS Number | 572-67-8[1][2] |

| Molecular Formula | C23H28N2O5[1][2] |

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | methyl (1S,15S,16S,17aR,18aS)-16,17-dimethoxy-1-methyl-1,2,15,16,17,17a,18,18a-octahydro-3H-15,18-epoxy-2,5-methano-4H-pyrido[2,1-b][1][3]oxazocino[5,4-f]indolizine-1-carboxylate |

| Synonyms | 3-Isoreserpiline, Neoreserpiline |

Biological Activities

This compound has demonstrated notable biological activities, primarily in the areas of antibacterial synergy and antipsychotic potential.

Synergistic Antibacterial Activity

This compound exhibits a significant synergistic effect with antibiotics, particularly against resistant bacterial strains. It has been shown to potentiate the activity of nalidixic acid against both sensitive and resistant strains of Escherichia coli. This suggests a potential role for this compound in overcoming antibiotic resistance. The underlying mechanism is believed to involve the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.

Antipsychotic Potential

Studies in animal models have indicated that this compound possesses antipsychotic properties. Specifically, it has been shown to reduce amphetamine-induced hyperactivity in mice, a common preclinical screen for antipsychotic drugs. The proposed mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system, which are known to be dysregulated in psychotic disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Synergistic Antibacterial Activity: Checkerboard Assay

The checkerboard assay is a common method to evaluate the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an antibiotic against a specific bacterial strain.

Materials:

-

This compound

-

Antibiotic of interest (e.g., Nalidixic acid)

-

Bacterial strain (e.g., E. coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of this compound and the antibiotic in MHB in separate tubes.

-

In a 96-well plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the antibiotic dilutions to the wells in a horizontal orientation (rows).

-

Add 50 µL of the this compound dilutions to the wells in a vertical orientation (columns). This creates a matrix of varying concentrations of both compounds.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC index using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 1: Additive

-

1 to 4: Indifference

-

4: Antagonism

Antipsychotic Activity: Amphetamine-Induced Hyperactivity in Mice

This model is used to screen for potential antipsychotic activity by assessing a compound's ability to counteract the stimulant effects of amphetamine.

Objective: To evaluate the effect of this compound on amphetamine-induced locomotor hyperactivity in mice.

Materials:

-

This compound

-

d-Amphetamine sulfate

-

Male Swiss albino mice (20-25 g)

-

Open-field activity chambers equipped with infrared beams

-

Saline solution (vehicle)

Procedure:

-

Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

On the day of the experiment, habituate individual mice to the open-field chambers for 30 minutes.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle to different groups of mice.

-

After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, intraperitoneally) to all mice.

-

Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).

-

Analyze the data to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

Mechanism of Action: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay is used to determine if a compound can inhibit bacterial efflux pumps by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).

Objective: To assess the ability of this compound to inhibit efflux pumps in a bacterial strain.

Materials:

-

This compound

-

Bacterial strain known to overexpress efflux pumps

-

Ethidium bromide (EtBr)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a known efflux pump inhibitor)

-

Phosphate-buffered saline (PBS)

-

Fluorometer

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend them in PBS to a specific optical density.

-

Add EtBr to the bacterial suspension to a final concentration of 1-2 µg/mL.

-

Aliquot the bacterial suspension into a 96-well black microplate.

-

Add this compound, CCCP (positive control), or vehicle (negative control) to the respective wells.

-

Measure the fluorescence intensity over time at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of EtBr efflux.

Signaling Pathways and Logical Relationships

The biological effects of this compound can be visualized through the following diagrams, which illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed Antipsychotic Mechanism of this compound.

Caption: Experimental Workflow for Investigating Antibacterial Synergy.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling cascades involved in its antipsychotic and antibacterial synergistic effects to pave the way for its potential development as a novel therapeutic agent.

References

- 1. Ethidium bromide MIC screening for enhanced efflux pump gene expression or efflux activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Isoreserpiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoreserpiline, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. Found in various plant species, notably of the Rauwolfia genus, this compound has demonstrated potential as both an antibacterial synergist and an antipsychotic agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₃H₂₈N₂O₅.[1] It presents as an off-white to solid powder and is sparingly soluble in common organic solvents, with good solubility reported in methanol and dimethyl sulfoxide (DMSO).[2] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |

| Molecular Weight | 412.49 g/mol | [1] |

| CAS Number | 572-67-8 | [2] |

| Appearance | Off-white solid powder | [2] |

| Melting Point | 208.94 °C | [3] |

| Solubility | Soluble in methanol and DMSO | [2] |

| Purity (typical) | >95% by HPLC | [2] |

| Storage Conditions | Long-term at -20°C | [2] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned peaks was not found in the initial search, literature references indicate that both ¹H and ¹³C NMR data for this compound have been published.[3] This data is crucial for confirming the complex ring structure and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals corresponding to the numerous protons in distinct chemical environments within the molecule's intricate polycyclic framework. Key regions of interest would include the aromatic protons of the indole ring, the methoxy group singlets, and the aliphatic protons of the multiple ring systems, with their characteristic chemical shifts and coupling constants providing valuable structural information.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each of the 23 carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic and vinyl groups and the sp³-hybridized carbons of the aliphatic portions of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would likely include:

-

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H group.

-

C-H stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic and vinylic C-H bonds.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic and vinylic C=C bonds.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The exact mass of this compound is 412.1998 g/mol .[1] Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the mass spectrum. The fragmentation pattern would provide valuable information about the connectivity of the molecule, with characteristic losses of functional groups such as the methoxycarbonyl group and fragmentation of the ring systems.

Experimental Protocols

Isolation of this compound from Rauwolfia tetraphylla

The following is a generalized protocol for the isolation of this compound from the leaves of Rauwolfia tetraphylla, a known source of the compound.[1] This should be adapted and optimized based on laboratory conditions and available equipment.

1. Extraction:

- Air-dry and powder the leaves of Rauwolfia tetraphylla.

- Perform a Soxhlet extraction of the powdered plant material with methanol.

- Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

2. Acid-Base Partitioning:

- Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

- Filter the acidic solution to remove non-alkaloidal material.

- Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

- Extract the liberated alkaloids with a suitable organic solvent, such as chloroform or dichloromethane.

- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Evaporate the solvent to yield the crude alkaloid fraction.

3. Chromatographic Separation:

- Subject the crude alkaloid fraction to column chromatography over silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent or under UV light.

- Combine fractions containing the compound of interest (this compound).

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits two primary, well-documented biological activities: the potentiation of antibiotics against resistant bacteria and antipsychotic effects.

Antibacterial Synergism: Efflux Pump Inhibition

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell by membrane-bound transporter proteins known as efflux pumps. This compound has been shown to act as an efflux pump inhibitor (EPI). By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy against resistant bacterial strains.

The precise mechanism of inhibition is an area of active research, but it is believed to involve the binding of this compound to the efflux pump proteins, either competitively or non-competitively, which disrupts their ability to transport antibiotic substrates out of the bacterial cell. This synergistic effect has been observed against various bacterial species.

Antipsychotic Activity: Modulation of Neurotransmitter Signaling

The antipsychotic properties of this compound are thought to be mediated through its interaction with key neurotransmitter systems in the central nervous system, particularly the dopaminergic and serotonergic pathways. While specific binding affinities and functional data for this compound are not extensively detailed in readily available literature, its structural similarity to other Rauwolfia alkaloids, such as reserpine, suggests a potential mechanism involving the modulation of dopamine and serotonin receptors.

-

Dopamine Receptor Signaling: Antipsychotic drugs often act as antagonists or partial agonists at dopamine D2 receptors. This modulation helps to alleviate the positive symptoms of psychosis. It is hypothesized that this compound may interact with D2 receptors, thereby influencing downstream signaling cascades that regulate neuronal excitability and neurotransmission.

-

Serotonin Receptor Signaling: The serotonin system, particularly the 5-HT2A receptors, is another important target for atypical antipsychotic medications. Antagonism at these receptors is associated with a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. This compound may also exert its effects through modulation of the serotonin system.

Further research, including radioligand binding assays and functional studies, is necessary to fully elucidate the specific interactions of this compound with these receptor subtypes and their downstream signaling pathways.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with its intriguing biological activities, make it a compelling subject for further research and development. This guide provides a foundational understanding of this compound, serving as a valuable resource for scientists working to unlock its full potential in the fields of infectious disease and neuroscience. Future investigations should focus on elucidating the precise molecular interactions of this compound with its biological targets to facilitate the design of novel and more effective therapeutic agents.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Isoreserpiline in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoreserpiline, a monoterpenoid indole alkaloid (MIA) found in plants of the Rauwolfia genus, holds significant pharmacological interest. While its complete biosynthetic pathway has not been fully elucidated, it is widely accepted to share a common origin with the well-characterized ajmaline biosynthesis pathway. This technical guide provides an in-depth exploration of the core biosynthetic route leading to the ajmalan scaffold, which serves as the backbone of this compound. We present a comprehensive overview of the key enzymes, intermediates, and their known quantitative data. Detailed experimental protocols for the characterization of these enzymes are provided, alongside visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. This compound, a constituent of Rauwolfia serpentina, belongs to this family. Its structural similarity to the antiarrhythmic drug ajmaline suggests a closely related biosynthetic origin. Understanding the enzymatic machinery responsible for the synthesis of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with improved therapeutic profiles.

This guide delineates the established biosynthetic pathway to the ajmalan core, which is the presumed precursor to this compound. While the final enzymatic step leading to this compound remains to be definitively characterized, this document provides a robust framework based on the current scientific literature.

The Core Biosynthetic Pathway: From Primary Metabolites to the Ajmalan Scaffold

The biosynthesis of this compound is believed to follow the well-established ajmaline pathway, originating from the primary metabolites tryptophan and the iridoid secologanin. This intricate process involves a series of enzymatic reactions, each contributing to the stepwise assembly of the complex alkaloid structure.

Early Steps: Formation of Strictosidine

The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, catalyzed by Tryptophan Decarboxylase (TDC) . Concurrently, the monoterpenoid pathway supplies secologanin. These two precursors are then condensed in a Pictet-Spengler reaction by Strictosidine Synthase (STR) to form strictosidine, the universal precursor for most MIAs[1]. The subsequent removal of the glucose moiety by Strictosidine β-D-Glucosidase (SGD) generates a highly reactive aglycone, which serves as a crucial branch point for various MIA biosynthetic pathways[1][2].

Formation of the Sarpagan-type Skeleton

The strictosidine aglycone undergoes a series of rearrangements and enzymatic conversions to form the sarpagan bridge, a key structural feature of this alkaloid subgroup. This transformation is initiated by the Sarpagan Bridge Enzyme (SBE) , a P450-dependent monooxygenase, which converts the aglycone to polyneuridine aldehyde[3].

Conversion to the Ajmalan-type Skeleton

The pathway then diverges towards the ajmalan skeleton. Polyneuridine Aldehyde Esterase (PNAE) , an α/β-hydrolase fold enzyme, catalyzes the conversion of polyneuridine aldehyde to 16-epi-vellosimine by hydrolyzing the methyl ester and facilitating a subsequent decarboxylation[4][5][6][7][8]. This is a pivotal step, transforming the C10 monoterpenoid unit into a C9 unit.

The formation of the characteristic ajmalan ring system is then catalyzed by Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase. It facilitates the cyclization of 16-epi-vellosimine to vinorine[9][10][11][12][13][14]. Vinorine is subsequently hydroxylated by Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme, to produce vomilenine[3].

Late-stage Modifications to Ajmaline

The final steps leading to ajmaline involve a series of reductions and modifications. Vomilenine Reductase (VR) , an NADPH-dependent enzyme, reduces the indolenine double bond of vomilenine to yield 1,2-dihydrovomilenine[3][13][15]. This is followed by another reduction reaction catalyzed by 1,2-Dihydrovomilenine Reductase (DHVR) to produce 17-O-acetylnorajmaline.

The acetyl group at the C17 position is then removed by Acetylajmalan Esterase (AAE) to give norajmaline[9]. Finally, Norajmaline N-methyltransferase (NAMT) catalyzes the methylation of the indole nitrogen to yield ajmaline[16].

Figure 1. The proposed biosynthetic pathway of this compound, based on the established ajmaline pathway.

Putative Final Step to this compound: An Unresolved Question

A comparison of the chemical structures of ajmaline and this compound reveals key differences, primarily the presence of two methoxy groups on the aromatic ring of this compound. This strongly suggests that the final steps in this compound biosynthesis involve O-methylation reactions. The biosynthesis of another Rauwolfia alkaloid, reserpine, involves late-stage O-methylation catalyzed by specific O-methyltransferases (OMTs)[10][17]. It is therefore hypothesized that one or more specific OMTs act on a late-stage intermediate of the ajmaline pathway, such as norajmaline or a related compound, to produce this compound. The identification and characterization of these putative OMTs represent a key area for future research.

Quantitative Data of Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the ajmaline biosynthetic pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | K_cat_ (s⁻¹) | Specific Activity | Source Organism | Reference(s) |

| Tryptophan Decarboxylase | TDC | L-Tryptophan | - | - | - | Catharanthus roseus | [18] |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | 9, - | - | 300-400 nkat/mg | Catharanthus roseus | [9][19] |

| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | - | - | - | Rauwolfia serpentina | [20] |

| Vinorine Synthase | VS | 16-epi-Vellosimine, Acetyl-CoA | 7.5, 57 | - | - | Rauwolfia serpentina | [12] |

| Vomilenine Reductase | VR | Vomilenine, NADPH | - | - | - | Rauwolfia serpentina | [3] |

| Acetylajmalan Esterase | AAE | 17-O-Acetylnorajmaline | - | - | - | Rauwolfia serpentina | [21] |

| Norajmaline N-methyltransferase | NAMT | Norajmaline, S-Adenosylmethionine | - | - | - | Rauwolfia serpentina | [16] |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the biosynthetic pathway.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is based on the fluorometric detection of tryptamine produced from L-tryptophan[18].

Materials:

-

Enzyme extract

-

L-Tryptophan solution (e.g., 10 mM in assay buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 5 mM pyridoxal-5'-phosphate)

-

Ethyl acetate

-

Sodium hydroxide (e.g., 2 M)

-

Tryptamine standard solutions

Procedure:

-

Prepare the reaction mixture containing assay buffer, L-tryptophan, and enzyme extract in a microcentrifuge tube.

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding sodium hydroxide to raise the pH to >11.

-

Add ethyl acetate to the tube, vortex vigorously to extract the tryptamine into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with excitation and emission wavelengths of approximately 280 nm and 350 nm, respectively.

-

Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve prepared with known concentrations of tryptamine.

Figure 2. Workflow for the Tryptophan Decarboxylase (TDC) activity assay.

Strictosidine Synthase (STR) Activity Assay

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the formation of strictosidine[10].

Materials:

-

Enzyme extract

-

Tryptamine solution (e.g., 5 mM in assay buffer)

-

Secologanin solution (e.g., 5 mM in assay buffer)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Combine the assay buffer, tryptamine, secologanin, and enzyme extract in a reaction vessel.

-

Incubate at the optimal temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the eluent at a wavelength suitable for detecting strictosidine (e.g., 225 nm or 280 nm).

-

Quantify strictosidine formation by comparing the peak area to a standard curve.

Figure 3. Workflow for the Strictosidine Synthase (STR) activity assay.

Polyneuridine Aldehyde Esterase (PNAE) Activity Assay

The activity of PNAE can be determined by monitoring the conversion of polyneuridine aldehyde to 16-epi-vellosimine using HPLC or LC-MS.

Materials:

-

Enzyme extract

-

Polyneuridine aldehyde substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol or acetonitrile

-

HPLC or LC-MS system

Procedure:

-

Initiate the reaction by adding the enzyme extract to a solution of polyneuridine aldehyde in the assay buffer.

-

Incubate the reaction mixture at an appropriate temperature.

-

At various time points, take aliquots of the reaction and quench with an organic solvent like methanol or acetonitrile.

-

Clarify the samples by centrifugation.

-

Analyze the samples by HPLC or LC-MS to quantify the decrease in the substrate and the formation of the product, 16-epi-vellosimine.

Vinorine Synthase (VS) Activity Assay

The activity of VS is assayed by monitoring the formation of vinorine from 16-epi-vellosimine and acetyl-CoA, typically using LC-MS for detection.

Materials:

-

Enzyme extract

-

16-epi-vellosimine solution

-

Acetyl-CoA solution

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

LC-MS system

Procedure:

-

Set up the reaction mixture containing the assay buffer, 16-epi-vellosimine, acetyl-CoA, and the enzyme extract.

-

Incubate the mixture at the optimal temperature.

-

Stop the reaction at different time intervals by adding a quenching solution (e.g., acidic methanol).

-

Analyze the reaction products by LC-MS to quantify the amount of vinorine produced.

Vomilenine Reductase (VR) Activity Assay

VR activity can be measured by monitoring the consumption of its cofactor, NADPH, spectrophotometrically.

Materials:

-

Enzyme extract

-

Vomilenine solution

-

NADPH solution

-

Assay buffer (e.g., 50 mM MES buffer, pH 6.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, vomilenine, and the enzyme extract.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

Figure 4. Workflow for the Vomilenine Reductase (VR) activity assay.

Acetylajmalan Esterase (AAE) Activity Assay

A general colorimetric assay for esterases using p-nitrophenyl acetate can be adapted for AAE, although a specific assay with 17-O-acetylnorajmaline followed by HPLC or LC-MS analysis would be more specific[20][22][23][24].

Materials (Colorimetric Assay):

-

Enzyme extract

-

p-Nitrophenyl acetate solution

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Spectrophotometer

Procedure (Colorimetric Assay):

-

Equilibrate the assay buffer and enzyme extract to the desired temperature.

-

Initiate the reaction by adding the p-nitrophenyl acetate substrate.

-

Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol under the assay conditions.

Norajmaline N-methyltransferase (NAMT) Activity Assay

NAMT activity can be determined using a radioenzymatic assay with a radiolabeled methyl donor.

Materials:

-

Enzyme extract

-

Norajmaline solution

-

S-Adenosyl-L-[methyl-¹⁴C]methionine

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Scintillation cocktail and counter

Procedure:

-

Combine the assay buffer, norajmaline, S-Adenosyl-L-[methyl-¹⁴C]methionine, and the enzyme extract.

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction and extract the radiolabeled ajmaline product using an organic solvent.

-

Quantify the amount of radioactivity incorporated into the product using liquid scintillation counting.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in plants is intricately linked to the well-studied ajmaline pathway. This guide has provided a comprehensive overview of the core enzymatic steps, quantitative data, and experimental protocols that form the foundation of our current understanding. The key missing piece of the puzzle is the identification and characterization of the O-methyltransferase(s) responsible for the final conversion of an ajmalan-type intermediate to this compound. Future research efforts, leveraging modern transcriptomics, proteomics, and metabolomics approaches in Rauwolfia species, will be crucial to unraveling this final step. The elucidation of the complete this compound biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this valuable alkaloid and its derivatives for pharmaceutical applications.

References

- 1. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Elucidation of the biosynthetic pathway of reserpine | Sciety Labs (Experimental) [labs.sciety.org]

- 4. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyneuridine Aldehyde Esterase - Proteopedia, life in 3D [proteopedia.org]

- 7. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]

- 9. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vinorine synthase - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Isoreserpiline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoreserpiline is a naturally occurring indole alkaloid. Structurally related to other compounds found in the Rauwolfia species, it is presumed to share some of their pharmacological properties. The key reported activities of this compound include:

-

Antipsychotic Activity : Suggests potential interaction with central nervous system (CNS) receptors, such as dopamine and serotonin receptors.

-

Hypotensive Activity : Implies effects on the cardiovascular system, possibly through interaction with adrenergic receptors.

-

Antibacterial Synergist : Known to inhibit bacterial efflux pumps, which can restore or enhance the efficacy of antibiotics against resistant bacteria.

-

Blood-Brain Barrier (BBB) Penetration : this compound is reported to be BBB-penetrable, a crucial characteristic for CNS-acting drugs.

The lack of detailed quantitative data necessitates further research to fully elucidate its therapeutic potential and mechanism of action.

Putative Mechanisms of Action

Antipsychotic Effects

The antipsychotic effects of many compounds are often attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain. Antagonism at these receptors is a common mechanism for both typical and atypical antipsychotic drugs. While it is hypothesized that this compound may act through this pathway, specific binding affinities (Kᵢ values) and functional activities (EC₅₀/IC₅₀ values) at these receptors are not documented in the available literature.

Hypotensive Effects

The hypotensive action of related alkaloids often involves the modulation of adrenergic receptors (e.g., alpha-1 and alpha-2). Blockade of α₁-adrenoceptors can lead to vasodilation and a decrease in blood pressure. The precise mechanism for this compound's hypotensive activity, including its receptor binding profile and functional effects on vascular tone, remains to be experimentally determined.

Bacterial Efflux Pump Inhibition

This compound has been noted for its ability to inhibit bacterial efflux pumps. These pumps are a significant mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered antibiotics, thereby restoring their effectiveness. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) against specific bacterial pumps, are needed to quantify this activity.

Quantitative Pharmacological Data (Illustrative Tables)

Due to the absence of specific experimental data for this compound, the following tables are provided as templates to guide future research and data presentation.

Table 1: Receptor Binding Affinity Profile of this compound (Hypothetical Data)

| Receptor Target | Radioligand | Kᵢ (nM) | Source |

| Dopamine D₂ | [³H]-Spiperone | Data not available | - |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data not available | - |

| α₁-Adrenergic | [³H]-Prazosin | Data not available | - |

| α₂-Adrenergic | [³H]-Yohimbine | Data not available | - |

Table 2: In Vitro Functional Activity of this compound (Hypothetical Data)

| Assay | Cell Line/Tissue | Parameter | Value (IC₅₀/EC₅₀, nM) | Source |

| D₂ Receptor Functional Antagonism | CHO-D₂ cells | cAMP Inhibition | Data not available | - |

| 5-HT₂ₐ Receptor Functional Antagonism | HEK293-5HT₂ₐ cells | Calcium Flux | Data not available | - |

| Bacterial Efflux Pump Inhibition | S. aureus (NorA) | Ethidium Bromide Efflux | Data not available | - |

Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data)

| Species | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Bioavailability (%) |

| Rat | IV | Data not available | Data not available | Data not available | - |

| Rat | PO | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to determine the pharmacological profile of this compound.

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., Dopamine D₂).

-

Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Assay Buffer : A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is prepared.

-

Competition Binding :

-

A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) is used.

-

Increasing concentrations of this compound (the competitor) are added to a series of assay tubes.

-

Tubes for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) are included.

-

-

Incubation : The mixture of membranes, radioligand, and this compound is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Method)

This method provides a qualitative or semi-quantitative assessment of efflux pump inhibition.

-

Plate Preparation : Agar plates are prepared containing a sub-inhibitory concentration of an antibiotic to which the test bacterium is resistant, and a range of concentrations of ethidium bromide (EtBr).

-

Inoculation : The test bacterial strain is streaked onto the agar plates.

-

Inhibitor Application : A disk impregnated with a known concentration of this compound is placed on the agar.

-

Incubation : Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Visualization : The plates are observed under UV light. Inhibition of the efflux pump by this compound will lead to increased intracellular accumulation of EtBr, resulting in a fluorescent zone around the disk. The size of the zone can be used as a measure of inhibitory activity.

Visualizations

The following diagrams are provided as examples of how experimental workflows and signaling pathways could be visualized. Note: The signaling pathway is a hypothetical representation and has not been experimentally validated for this compound.

Unraveling the Antibacterial Action of Isoreserpiline: A Technical Guide to Mechanistic Elucidation

Disclaimer: As of November 2025, specific experimental studies detailing the antibacterial mechanism of action of the monoterpene indole alkaloid isoreserpiline are not available in the public domain. This compound is a known constituent of plants from the Rauwolfia genus, including Rauwolfia serpentina and Rauwolfia tetraphylla.[1] Extracts from these plants have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, which is attributed to their rich alkaloid content.[2][3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antibacterial mechanism of action of a novel plant-derived compound, using this compound as a prospective case. The methodologies outlined herein are standard approaches in the field of antimicrobial research.

Initial Characterization of Antibacterial Activity

The first step in elucidating the mechanism of action is to quantify the antibacterial potency of the compound. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Template for Summarizing MIC and MBC Data

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | |||

| Enterococcus faecalis ATCC 29212 | Gram-positive | |||

| Escherichia coli ATCC 25922 | Gram-negative | |||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | |||

| Klebsiella pneumoniae ATCC 10031 | Gram-negative |

Investigating the Integrity of the Bacterial Cell Envelope

A common mechanism for antibacterial agents is the disruption of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.

Assessment of Cell Membrane Permeability

Increased membrane permeability can be assessed using fluorescent probes that are normally excluded from the cell.

Table 2: Template for Summarizing Membrane Permeability Assay Data

| Bacterial Strain | Treatment | Fluorescence Intensity (Arbitrary Units) | % Increase in Permeability |

| E. coli ATCC 25922 | Control (Untreated) | 0 | |

| E. coli ATCC 25922 | This compound (1x MIC) | ||

| E. coli ATCC 25922 | This compound (2x MIC) | ||

| E. coli ATCC 25922 | Positive Control (e.g., Polymyxin B) |

Measurement of Cell Membrane Potential

Dissipation of the membrane potential is another indicator of membrane damage. Voltage-sensitive dyes can be employed to monitor changes in membrane polarization.

Table 3: Template for Summarizing Membrane Potential Assay Data

| Bacterial Strain | Treatment | Fluorescence Intensity (Arbitrary Units) | % Depolarization |

| S. aureus ATCC 29213 | Control (Untreated) | 0 | |

| S. aureus ATCC 29213 | This compound (1x MIC) | ||

| S. aureus ATCC 29213 | This compound (2x MIC) | ||

| S. aureus ATCC 29213 | Positive Control (e.g., CCCP) |

Elucidating Effects on Macromolecular Synthesis

Inhibition of essential cellular processes such as DNA replication and protein synthesis are well-established antibacterial mechanisms.

DNA Gyrase Inhibition Assay

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can be measured in a cell-free system.

Table 4: Template for Summarizing DNA Gyrase Inhibition Data

| Compound | Concentration (µM) | % Inhibition of DNA Gyrase Activity | IC₅₀ (µM) |

| This compound | |||

| Positive Control (e.g., Novobiocin) |

Protein Synthesis Inhibition Assay

The effect on protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids in bacterial cells.

Table 5: Template for Summarizing Protein Synthesis Inhibition Data

| Bacterial Strain | Treatment | Radiolabeled Amino Acid Incorporation (CPM) | % Inhibition of Protein Synthesis |

| S. aureus ATCC 29213 | Control (Untreated) | 0 | |

| S. aureus ATCC 29213 | This compound (1x MIC) | ||

| S. aureus ATCC 29213 | This compound (2x MIC) | ||

| S. aureus ATCC 29213 | Positive Control (e.g., Chloramphenicol) |

Experimental Protocols

Determination of MIC and MBC

The MIC is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation. For MBC determination, aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Membrane Permeability Assay (NPN Uptake)

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cell suspension is treated with this compound at various concentrations.

-

The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the suspension.

-

The fluorescence is measured using a spectrofluorometer. An increase in fluorescence indicates damage to the outer membrane.

Membrane Potential Assay (DiSC₃(5) Staining)

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.

-

The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added, and the suspension is incubated to allow for dye uptake and fluorescence quenching.

-

This compound is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

DNA Gyrase Supercoiling Assay

-

The assay is performed in a reaction buffer containing relaxed plasmid DNA, DNA gyrase, and ATP.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated and then stopped.

-

The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized. Inhibition of the supercoiling activity of DNA gyrase is observed as a decrease in the supercoiled DNA band.

Protein Synthesis Assay

-

Bacterial cells are grown to the early logarithmic phase.

-

This compound is added at different concentrations, and the cells are incubated.

-

A radiolabeled amino acid (e.g., ³H-leucine) is added, and the incubation is continued.

-

The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter. A decrease in counts per minute (CPM) indicates inhibition of protein synthesis.

Visualizing Mechanistic Pathways and Workflows

Diagram 1: General Experimental Workflow for Elucidating Antibacterial Mechanism of Action

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paperpublications.org [paperpublications.org]

- 4. Evaluation on Antibacterial Activity and Hepatoprotectivity of Rauwolfia serpentina [publishing.emanresearch.org]

- 5. EMAN RESEARCH PUBLISHING |Full Text|Evaluation on Antibacterial Activity and Hepatoprotectivity of Rauwolfia serpentina [publishing.emanresearch.org]

A Technical Guide to Preliminary In-Vitro Studies on Isoreserpiline's Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoreserpiline, an isomer of the well-known indole alkaloid reserpine, presents a compelling subject for investigation into its potential therapeutic applications. While extensive research exists for reserpine, this compound remains a relatively unexplored compound. This technical guide outlines a proposed framework for preliminary in-vitro studies to elucidate the bioactivity of this compound. The methodologies and potential outcomes described herein are based on established protocols for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule.

Hypothesized Bioactivities and Corresponding In-Vitro Assays

Based on the known pharmacological profile of reserpine and other indole alkaloids, the following bioactivities are hypothesized for this compound and can be investigated using the described in-vitro assays:

-

Cytotoxic Activity: Potential to inhibit the proliferation of cancerous cell lines.

-

Anti-inflammatory Activity: Capacity to modulate inflammatory pathways.

-

Antimicrobial Activity: Efficacy against various pathogenic microorganisms.

Cytotoxicity Studies

Objective

To determine the potential of this compound to inhibit the growth of and induce cell death in various cancer cell lines.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) and a normal cell line (e.g., L6 - rat skeletal muscle)[2]

-

This compound (dissolved in DMSO)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) and incubate for 24-48 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.[1]

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines

| Cell Line | Type | Hypothetical IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 45.2 ± 3.1 |

| A549 | Lung Cancer | 62.8 ± 4.5 |

| HepG2 | Liver Cancer | 55.1 ± 2.9 |

| L6 | Normal Myoblast | > 200 |

Experimental Workflow Diagram

Anti-inflammatory Studies

Objective

To assess the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[3][4]

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound (dissolved in DMSO)

-

LPS (Lipopolysaccharide)

-

Griess Reagent

-

DMEM

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition.

Hypothetical Data Presentation

Table 2: Hypothetical Nitric Oxide (NO) Inhibition by this compound in LPS-stimulated RAW 264.7 Cells

| This compound Conc. (µg/mL) | Hypothetical NO Production (µM) | Hypothetical % Inhibition |

| 0 (Control) | 35.2 ± 2.1 | 0 |

| 10 | 28.9 ± 1.8 | 17.9 |

| 25 | 19.4 ± 1.5 | 44.9 |

| 50 | 10.1 ± 0.9 | 71.3 |

| 100 | 5.3 ± 0.6 | 85.0 |

Signaling Pathway Diagram: NF-κB Pathway

Antimicrobial Studies

Objective

To evaluate the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound (dissolved in DMSO)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 32 |

| Bacillus subtilis | Positive | 16 |

| Escherichia coli | Negative | 128 |

| Pseudomonas aeruginosa | Negative | >256 |

Logical Relationship Diagram

This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in-vitro evaluation of this compound's bioactivity. The outlined protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the illustrative data and diagrams, offer a structured approach for researchers. The successful execution of these preliminary studies will be crucial in uncovering the therapeutic potential of this compound and guiding future pre-clinical and clinical development.

References

- 1. scielo.br [scielo.br]

- 2. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Isoreserpiline